molecular formula C16H20N2O5S B2411888 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 2034529-24-1

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2411888
CAS No.: 2034529-24-1
M. Wt: 352.41
InChI Key: ZXMHXAHCBSDFJH-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form benzamide.

    Introduction of the Dimethylsulfamoyl Group: The benzamide is then treated with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.

    Attachment of the Furan Ring: The final step involves the reaction of the intermediate with 2-(furan-2-yl)-2-methoxyethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(2-(thiophen-2-yl)-2-methoxyethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-(N,N-dimethylsulfamoyl)-N-(2-(pyridin-2-yl)-2-methoxyethyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-18(2)24(20,21)13-8-6-12(7-9-13)16(19)17-11-15(22-3)14-5-4-10-23-14/h4-10,15H,11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMHXAHCBSDFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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